Ethyl 1-trityl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-trityl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C25H22N2O2. It is an ester derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The trityl group (triphenylmethyl) attached to the nitrogen atom at position 1 provides steric hindrance, making this compound unique in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate typically involves the esterification of 1-trityl-1H-imidazole-4-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-trityl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-trityl-1H-imidazole-4-carboxylic acid.
Reduction: 1-trityl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-trityl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and dyes.
Mechanism of Action
The specific mechanism of action for Ethyl 1-trityl-1H-imidazole-4-carboxylate is not well-documented. its role as an intermediate in the synthesis of more complex molecules suggests that it participates in various chemical reactions, facilitating the formation of desired products. The trityl group provides steric protection, allowing selective reactions to occur at specific sites on the imidazole ring.
Comparison with Similar Compounds
Similar Compounds
- 1-Trityl-1H-imidazole-4-carbaldehyde
- 1-Trityl-1H-imidazole-4-carboxylic acid
- 1-Trityl-1H-imidazole-4-methanol
Uniqueness
Ethyl 1-trityl-1H-imidazole-4-carboxylate is unique due to its ester functional group, which provides different reactivity compared to its acid or aldehyde counterparts. The trityl group also imparts steric hindrance, making it a valuable intermediate for selective reactions in organic synthesis.
Properties
IUPAC Name |
ethyl 1-tritylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKACKOPKUCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347129 | |
Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53525-60-3 | |
Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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